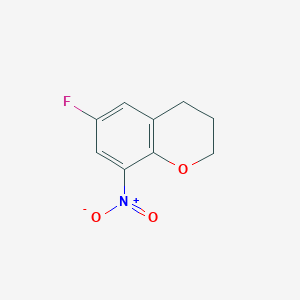

6-Fluoro-8-nitrochroman

概述

描述

6-Fluoro-8-nitrochroman is a synthetic organic compound belonging to the chroman family, which is characterized by a benzopyran ring structure. The presence of fluorine and nitro groups at the 6th and 8th positions, respectively, imparts unique chemical and physical properties to this compound. Chroman derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-nitrochroman typically involves the introduction of fluorine and nitro groups onto a chroman scaffold. One common method is the nitration of 6-fluorochroman using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 8th position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 6-fluorochroman and subsequent nitration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

化学反应分析

Types of Reactions: 6-Fluoro-8-nitrochroman undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products Formed:

Oxidation: Formation of this compound-2-one.

Reduction: Formation of 6-Fluoro-8-aminochroman.

Substitution: Formation of 6-alkoxy-8-nitrochroman derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

作用机制

The mechanism of action of 6-Fluoro-8-nitrochroman involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

相似化合物的比较

6-Fluoro-8-nitrochromone: Similar structure but with a carbonyl group at the 2nd position.

6-Fluoro-8-nitrochroman-2-one: Similar structure but with a carbonyl group at the 2nd position.

6-Fluoro-8-aminochroman: Similar structure but with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

生物活性

6-Fluoro-8-nitrochroman is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves various organic reactions, including nitro substitution and fluorination. A notable synthetic route involves the Suzuki-Miyaura reaction, which has been employed to produce derivatives with enhanced biological activity. This method allows for the incorporation of aryl groups that can significantly affect the compound's efficacy against pathogens .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, studies have shown that related compounds display higher antibacterial activity than ciprofloxacin against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds are remarkably low, indicating strong antibacterial effects .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 6d | 0.00007 | Bacillus subtilis |

| 6d | 0.015 | Staphylococcus aureus |

| 6d | 0.015 | Haemophilus influenzae |

This table summarizes the MIC values for a specific derivative (6d), highlighting its superior activity compared to standard antibiotics.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Studies on fluoroorganic compounds have indicated that certain derivatives possess significant anti-leukemia activity, with some exhibiting up to six-fold greater efficacy than traditional chemotherapeutic agents like rebeccamycin . This anticancer potential is attributed to mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to cell death.

- Apoptotic Pathways : Evidence indicates that certain derivatives activate apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:

- Case Study 1 : In vitro studies on human cancer cell lines demonstrated that a derivative of this compound resulted in a significant decrease in cell viability at concentrations as low as 1 μM.

- Case Study 2 : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent.

属性

IUPAC Name |

6-fluoro-8-nitro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-7-4-6-2-1-3-14-9(6)8(5-7)11(12)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJATNDQWOMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)[N+](=O)[O-])OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。